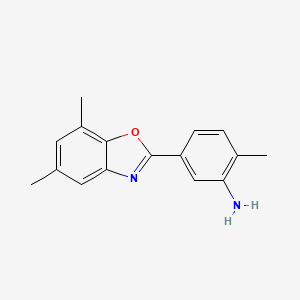

5-(5,7-Dimethyl-1,3-benzoxazol-2-yl)-2-methylaniline

Description

5-(5,7-Dimethyl-1,3-benzoxazol-2-yl)-2-methylaniline (CAS: 293737-72-1) is a benzoxazole-containing aniline derivative with a molecular formula of C₁₆H₁₆N₂O and a molecular weight of 252.31 g/mol. Its structure features a benzoxazole core substituted with methyl groups at the 5- and 7-positions, coupled with a 2-methylaniline moiety.

Properties

IUPAC Name |

5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O/c1-9-6-11(3)15-14(7-9)18-16(19-15)12-5-4-10(2)13(17)8-12/h4-8H,17H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWMXSGJNMHPTRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=NC3=CC(=CC(=C3O2)C)C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5,7-Dimethyl-1,3-benzoxazol-2-yl)-2-methylaniline typically involves the formation of the benzoxazole ring followed by the introduction of the aniline group. One common method involves the cyclization of 2-aminophenol derivatives with appropriate aldehydes or ketones under acidic conditions to form the benzoxazole ring. Subsequent substitution reactions introduce the dimethyl groups and the aniline moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(5,7-Dimethyl-1,3-benzoxazol-2-yl)-2-methylaniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert nitro groups to amines.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are often used.

Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under conditions such as acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of substituted benzoxazole derivatives.

Scientific Research Applications

5-(5,7-Dimethyl-1,3-benzoxazol-2-yl)-2-methylaniline has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials with specific properties, such as dyes and polymers.

Mechanism of Action

The mechanism of action of 5-(5,7-Dimethyl-1,3-benzoxazol-2-yl)-2-methylaniline involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Positional Isomers: 5,6-Dimethyl vs. 5,7-Dimethyl Substitution

The positional isomer 5-(5,6-Dimethyl-1,3-benzoxazol-2-yl)-2-methylaniline (CAS: 40030-78-2, QZ-3049 in ) shares the same benzoxazole-aniline scaffold but differs in the methyl substitution pattern on the benzoxazole ring. Key differences include:

- Electronic Effects : The proximity of methyl groups at 5,6 positions may induce slight electron-donating effects, modulating the benzoxazole’s electron-deficient character.

- Molecular Weight : Both isomers have identical molecular weights (252.31 g/mol), but their distinct substitution patterns influence solubility and crystallinity .

Halogenated Analogues: Chlorine vs. Methyl Substituents

2-Chloro-5-(5,7-dimethyl-1,3-benzoxazol-2-yl)aniline (CAS: 380582-37-6, ) replaces the 2-methyl group on the aniline ring with a chlorine atom. Key comparisons:

- Polarity and Lipophilicity : The chlorine atom increases polarity (higher hydrogen bond acceptor count: 3 vs. 2) and lipophilicity (XLogP3: 4.1 vs. ~3.5 estimated for the methyl analogue).

- Molecular Weight : The chloro derivative has a higher molecular weight (272.73 g/mol) due to chlorine’s atomic mass.

Core Heterocycle Variations: Benzoxazole vs. Benzimidazole

The compound 5-(1H-Benzo[d]imidazol-2-yl)-2-methoxyaniline () replaces the benzoxazole core with a benzimidazole ring. Differences include:

- Hydrogen Bonding : Benzimidazole’s NH group enables hydrogen bonding, enhancing solubility in polar solvents compared to benzoxazole’s oxygen-containing ring.

- Synthetic Routes: Benzimidazoles are often synthesized via condensation of o-phenylenediamine derivatives, while benzoxazoles typically involve cyclization of o-aminophenols with carbonyl compounds .

Substituent Variations on the Aniline Ring

- 2-Methyl-5-(trifluoromethyl)aniline (): The trifluoromethyl group introduces strong electron-withdrawing effects, significantly increasing acidity (pKa ~2-3) compared to the methyl-substituted analogue (pKa ~4-5).

- 3-(5,7-Dimethyl-benzooxazol-2-yl)-2-methyl-phenylamine (CAS: 293737-76-5, ): This positional isomer places the benzoxazole at the 3-position of the aniline ring, altering steric interactions and electronic conjugation pathways.

Physicochemical Data Table

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | XLogP3 | Hydrogen Bond Donors | Hydrogen Bond Acceptors |

|---|---|---|---|---|---|---|

| 5-(5,7-Dimethyl-1,3-benzoxazol-2-yl)-2-methylaniline | 293737-72-1 | C₁₆H₁₆N₂O | 252.31 | ~3.5* | 1 | 2 |

| 5-(5,6-Dimethyl-1,3-benzoxazol-2-yl)-2-methylaniline | 40030-78-2 | C₁₆H₁₆N₂O | 252.31 | ~3.5* | 1 | 2 |

| 2-Chloro-5-(5,7-dimethyl-1,3-benzoxazol-2-yl)aniline | 380582-37-6 | C₁₅H₁₃ClN₂O | 272.73 | 4.1 | 1 | 3 |

| 5-(1H-Benzo[d]imidazol-2-yl)-2-methoxyaniline | - | C₁₄H₁₃N₃O | 239.28 | ~2.8 | 2 | 3 |

*Estimated based on structural similarity.

Biological Activity

5-(5,7-Dimethyl-1,3-benzoxazol-2-yl)-2-methylaniline is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, structure-activity relationships, and relevant research findings.

Chemical Structure and Synthesis

This compound features a benzoxazole ring substituted with dimethyl groups and an aniline moiety. The synthesis typically involves the cyclization of 2-aminophenol derivatives with aldehydes or ketones under acidic conditions, followed by substitution reactions to introduce the dimethyl groups and the aniline structure.

Antimicrobial Properties

Research has indicated that compounds containing the benzoxazole moiety exhibit varying degrees of antimicrobial activity. A study on related benzoxazole derivatives demonstrated selective antibacterial effects against Gram-positive bacteria such as Bacillus subtilis and antifungal properties against pathogens like Candida albicans. Notably, some derivatives showed lower toxicity to normal cells compared to cancer cells, suggesting potential as anticancer agents .

Table 1: Antimicrobial Activity of Benzoxazole Derivatives

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| Compound 1 | 32 | Antibacterial (B. subtilis) |

| Compound 2 | 64 | Antifungal (C. albicans) |

| Compound 3 | 16 | Anticancer (MCF-7) |

Cytotoxicity Studies

The cytotoxic effects of benzoxazole derivatives have been investigated on various cancer cell lines. For instance, studies revealed that certain derivatives exhibited significant cytotoxicity against breast cancer (MCF-7), lung cancer (A549), and liver cancer (HepG2) cell lines. The structure-activity relationship indicated that modifications in the substituents on the benzoxazole ring significantly influenced the cytotoxicity profile .

The mechanism by which this compound exerts its biological effects is likely linked to its interaction with specific molecular targets within cells. This includes potential interactions with enzymes or receptors that regulate cellular processes. Further studies are required to elucidate these pathways and confirm specific targets.

Case Studies

Case Study 1: Anticancer Activity

A series of experiments evaluated the anticancer potential of various benzoxazole derivatives. Compounds were tested against multiple cancer cell lines, revealing that some derivatives exhibited selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing safer therapeutic agents.

Case Study 2: Antimicrobial Screening

In a comprehensive screening of benzoxazole derivatives for antimicrobial activity, several compounds were tested against both Gram-positive and Gram-negative bacteria. The results indicated that while some compounds were effective against Bacillus subtilis, others showed promise against fungal pathogens, highlighting the versatility of benzoxazole derivatives in antimicrobial applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.